B1575039 MAGE-12 (127-141)

MAGE-12 (127-141)

Cat. No.: B1575039
Attention: For research use only. Not for human or veterinary use.
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Description

MAGE-12 (127-141) is a peptide fragment derived from melanoma-associated antigen 12 (MAGE-12), a member of the cancer-testis antigen family.

Key characteristics of MAGE-12 (127-141):

  • Structure: Linear peptide sequence spanning residues 127–141.
  • Mechanism: Binds to MHC molecules on antigen-presenting cells, activating cytotoxic T-cells against MAGE-12-expressing tumors.
  • Clinical Relevance: Studied in preclinical models for melanoma and other cancers, with emphasis on its role in T-cell-mediated immunity.

Properties

sequence

REPFTKAEMLGSVIR

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen 12 (127-141); MAGE-12 (127-141)

Origin of Product

United States

Comparison with Similar Compounds

MAGE-12 (82-93): A B-Cell Epitope

MAGE-12 (82-93) (sequence: QSDEGSSNEEQE) is another immunogenic peptide from MAGE-12, designed to elicit B-cell responses. Unlike MAGE-12 (127-141), this epitope induces polyclonal antibody production in mice, achieving antibody titers up to 1:63. It has been validated as a B-cell epitope through ELISA and immunohistochemistry .

Key Differences :

Feature MAGE-12 (127-141) MAGE-12 (82-93)
Target Immune Cells T-cells B-cells
Epitope Function MHC-restricted T-cell activation Antibody production
Clinical Findings Neurotoxicity risk (neuronal cross-reactivity) No reported neurotoxicity

MAGE-A3 TCR-T Therapy

MAGE-A3-targeted T-cell receptor (TCR-T) therapy shares structural similarities with MAGE-12 (127-141) as both target cancer-testis antigens. However, MAGE-A3 TCR-T therapy has shown neurotoxicity due to cross-reactivity with MAGE-12 expressed in neuronal tissues. This highlights a critical distinction: while MAGE-12 (127-141) itself is a vaccine candidate, its neuronal expression complicates therapies targeting overlapping epitopes .

Key Contrasts :

Parameter MAGE-12 (127-141) MAGE-A3 TCR-T
Target Antigen MAGE-12 MAGE-A3
Therapeutic Approach Peptide vaccine Engineered T-cell therapy
Toxicity Profile Potential neurotoxicity Neurotoxicity observed clinically

Hepatitis B Virus (HBV) MAP Peptides

Multi-antigenic peptides (MAPs) designed for HBV, such as MAP1 and MAP2, combine B- and T-cell epitopes to enhance immunogenicity. While structurally analogous to MAGE-12 peptides in their use of epitope clustering, HBV MAPs target viral antigens rather than tumor-associated proteins, resulting in distinct safety and efficacy profiles .

Comparative Insights :

Aspect MAGE-12 (127-141) HBV MAPs
Target Pathophysiology Cancer immunotherapy Antiviral therapy
Epitope Design Single epitope (T-cell focused) Multi-epitope (B + T-cell)
Clinical Risks Neuronal cross-reactivity No reported neurotoxicity

Research Findings and Challenges

  • Neurotoxicity : MAGE-12 (127-141) and related therapies face challenges due to MAGE-12 expression in neuronal tissues, leading to off-target effects. This is absent in B-cell-focused epitopes like MAGE-12 (82-93) .
  • Immune Response Specificity : T-cell-targeted peptides (e.g., MAGE-12 (127-141)) require stringent MHC compatibility, whereas B-cell epitopes (e.g., MAGE-12 (82-93)) offer broader applicability .
  • Therapeutic Optimization : Hybrid designs (e.g., HBV MAPs) suggest that combining epitopes could enhance efficacy while mitigating risks observed in MAGE-targeted therapies .

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